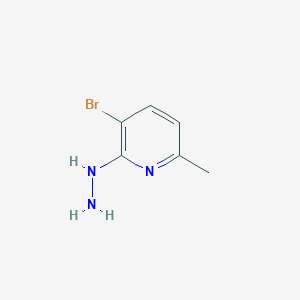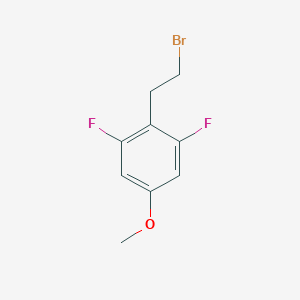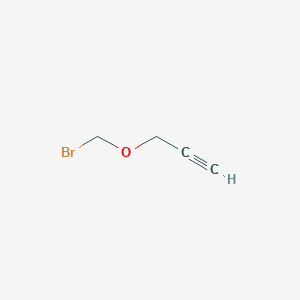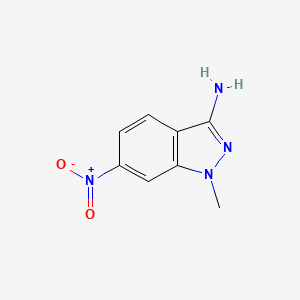
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a derivative of aspartic acid. This compound is characterized by the presence of a tert-butoxy group, which is known for its steric hindrance and stability. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of aspartic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the initial protection of the amino group, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further protected amino acids .
Applications De Recherche Scientifique
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets such as enzymes. The tert-butoxy group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid: This compound is similar in structure but contains a trifluorophenyl group instead of a dimethyl group.
Uniqueness
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. These properties make it a valuable tool in the synthesis of complex molecules and in the study of biochemical pathways .
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-amino-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-7(12)6(11)10(4,5)8(13)14/h6H,11H2,1-5H3,(H,13,14) |
Clé InChI |
XBLPEPKXFJJOKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(C)(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)



![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)


![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)


![Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate](/img/structure/B15147214.png)
![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
